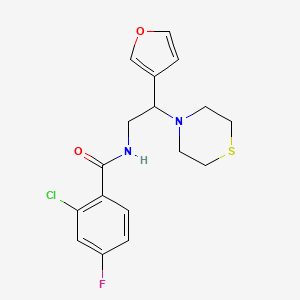![molecular formula C11H12ClF3N2O B2395524 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 306976-40-9](/img/structure/B2395524.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol” is a chemical compound with the molecular weight of 279.69 . It’s also known as "1- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-3-methylpiperazine" .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of 2,3,5-DCTF, a derivative, has been reported using various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
Molecular Structure Analysis
The InChI code for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol” is "1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h4-5,7,9,17H,1-3,6H2" .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol:
Medicinal Chemistry
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol: is often explored in medicinal chemistry for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as inflammation, cancer, and neurological disorders .
Pharmacology
In pharmacology, this compound is studied for its pharmacokinetic and pharmacodynamic properties. Understanding how it is absorbed, distributed, metabolized, and excreted in the body helps in determining its potential as a drug candidate. Studies often focus on its bioavailability, half-life, and interaction with other drugs .
Chemical Biology
Chemical biologists use 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol to probe biological systems. Its ability to bind to specific proteins or enzymes makes it a valuable tool for studying cellular processes and signaling pathways. This can lead to the identification of new therapeutic targets and a better understanding of disease mechanisms .
Organic Synthesis
This compound is also significant in the field of organic synthesis. It serves as a building block for the synthesis of more complex molecules. Researchers develop new synthetic routes and methodologies to incorporate this compound into larger chemical frameworks, which can be used in various applications, including material science and pharmaceuticals .
Environmental Chemistry
In environmental chemistry, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol is studied for its environmental impact and degradation pathways. Understanding how it breaks down in the environment and its potential toxicity to wildlife and ecosystems is crucial for assessing its safety and regulatory compliance .
Analytical Chemistry
Analytical chemists utilize this compound as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods such as chromatography and mass spectrometry. This ensures accurate and reliable measurement of similar compounds in complex mixtures .
Safety and Hazards
The safety information for a similar compound, “1- { [3-chloro-5- (trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one”, indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include that it is harmful if swallowed, in contact with skin, or inhaled, and it may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to target acps-pptase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that affect the function of the target enzymes .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound might affect the pathways related to bacterial proliferation .
Result of Action
Based on the potential target, it can be inferred that the compound might inhibit bacterial proliferation .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6,8,18H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHQYSCNBOECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

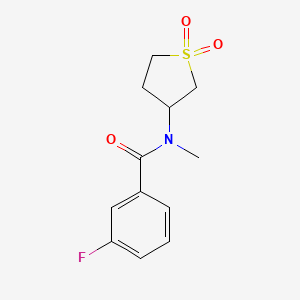
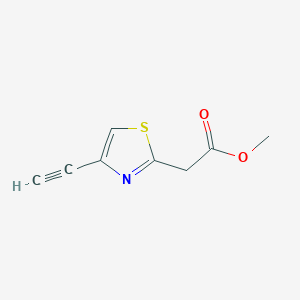
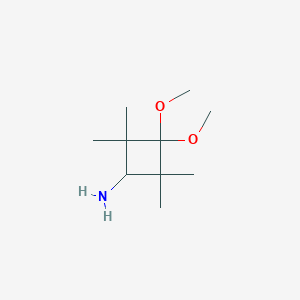
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)
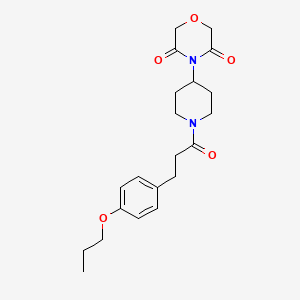
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
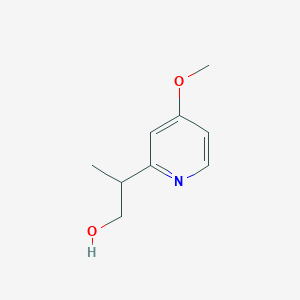
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
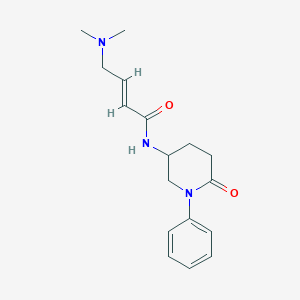
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
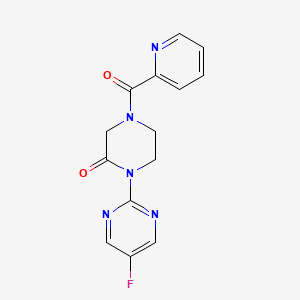
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
